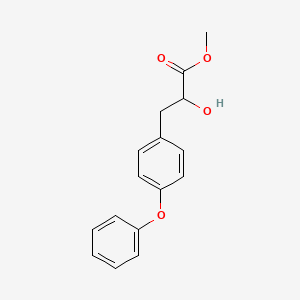Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate
CAS No.:
Cat. No.: VC18337001
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H16O4 |
|---|---|
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C16H16O4/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)20-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3 |
| Standard InChI Key | DZIFDSFWHNOGKV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)OC2=CC=CC=C2)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate features a propanoate ester framework with a hydroxyl group at the second carbon and a 4-phenoxyphenyl moiety at the third carbon. The phenoxy group introduces aromaticity and electron-rich regions, which influence the compound’s solubility, stability, and interactions with biological targets. The ester functional group (-COOCH₃) enhances lipophilicity, a critical factor in membrane permeability and bioavailability.
Comparative Analysis with Structural Analogs
The compound’s activity is contextually linked to modifications in its aromatic and aliphatic regions. For instance, replacing the phenoxy group with a chlorophenyl moiety (as in methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate) alters electronic properties and binding affinities . Similarly, methyl 2-hydroxy-3-phenylpropanoate, which lacks the phenoxy substituent, exhibits reduced steric hindrance and modified pharmacological profiles .
Table 1: Structural and Physicochemical Comparison of Related Esters
Synthetic Methodologies
Esterification Strategies
The synthesis of methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate typically involves esterification of the corresponding carboxylic acid (2-hydroxy-3-(4-phenoxyphenyl)propanoic acid) with methanol under acidic or enzymatic catalysis . Continuous flow reactors have been employed in industrial settings to optimize yield and purity, particularly for scale-up production.
Functional Group Modifications
Structural diversification is achievable through reactions targeting the hydroxyl and phenoxy groups. For example, acetylation of the hydroxyl group enhances lipophilicity, while nucleophilic substitution at the phenoxy ring introduces halogen or alkyl substituents . Such modifications enable fine-tuning of the compound’s pharmacokinetic and pharmacodynamic properties.
Biological Activities and Mechanisms
Modulation of Metabolic Pathways
The hydroxyl and phenoxy groups facilitate interactions with enzymes involved in lipid and glucose metabolism. Preclinical studies on similar esters suggest potential applications in treating metabolic syndromes, though direct evidence for this compound remains speculative.
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s scaffold serves as a template for developing HDACIs with improved selectivity and reduced off-target effects. Structural analogs bearing dimethyl groups (e.g., methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate) exhibit enhanced metabolic stability, underscoring the importance of steric modifications .
Drug Delivery Systems
Lipid-based nanoparticles and polymeric carriers have been explored to improve the bioavailability of phenolic esters. These systems address challenges related to rapid hepatic metabolism and low aqueous solubility.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s precise mode of action requires advanced techniques such as X-ray crystallography and molecular docking simulations. These studies will clarify its interactions with HDAC isoforms and other epigenetic regulators .
Preclinical and Clinical Evaluation
Robust in vivo models are needed to validate efficacy and safety profiles. Priority areas include dose-response studies, toxicity assessments, and combinatorial therapies with existing anticancer agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume